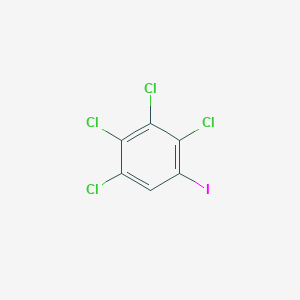

1,2,3,4-Tetrachloro-5-iodobenzene

Description

Systematic IUPAC Naming Conventions for Halogenated Benzenes

The IUPAC nomenclature for substituted benzene (B151609) derivatives follows a clear, step-by-step process. When halogen atoms are the substituents, they are treated as prefixes to the parent name "benzene". byjus.com

The fundamental rules are as follows:

Parent Name : The core structure is benzene.

Substituent Prefixes : Halogen substituents are denoted by prefixes: "chloro-" for chlorine and "iodo-" for iodine.

Numbering : The carbon atoms of the benzene ring are numbered from 1 to 6. For polysubstituted benzenes, the numbering is assigned to give the substituents the lowest possible set of locants (numbers). byjus.comjove.com

Alphabetical Order : If multiple different substituents are present, they are listed in alphabetical order in the name, irrespective of their locant numbers. uobabylon.edu.iqquimicaorganica.net

Applying these rules to the compound :

The substituents are four chlorine atoms ("tetrachloro") and one iodine atom ("iodo").

Alphabetically, "chloro" precedes "iodo".

To achieve the lowest possible numbering for the substituents, the ring is numbered to give the locants 1, 2, 3, 4, and 5. Assigning the locants as 1,2,3,4 for the chloro groups and 5 for the iodo group (or vice versa starting from the iodo group) results in the same set of numbers.

Following the alphabetical rule, the "chloro" groups are cited first. This leads to the systematic name: 1,2,3,4-Tetrachloro-5-iodobenzene .

Isomeric Relationships and Positional Isomerism in Tetrachloromonoiodobenzene Systems

Positional isomerism occurs in compounds that share the same molecular formula and the same carbon skeleton but differ in the position of their substituents on that skeleton. For a tetrachloromonoiodobenzene, the molecular formula is consistently C₆HCl₄I, but the arrangement of the five halogen atoms around the benzene ring can vary, giving rise to distinct positional isomers.

The tetrachloromonoiodobenzene system has three possible positional isomers. The structural differences arise from the relative placement of the single iodine atom and the four chlorine atoms, which in turn dictates the position of the lone hydrogen atom on the ring.

The three positional isomers are:

This compound : The subject of this article.

1,2,3,5-Tetrachloro-4-iodobenzene : Here, the iodine atom is at position 4, flanked by chloro groups at positions 3 and 5.

1,2,4,5-Tetrachloro-3-iodobenzene : In this isomer, the iodine atom is at position 3, with chloro groups at all adjacent (ortho) and opposite (para) positions. nih.gov

The table below outlines these three isomers, highlighting their distinct IUPAC names which reflect their unique substitution patterns.

| IUPAC Name | Molecular Formula | CAS Number | Molecular Weight | Chemical Structure |

| This compound | C₆HCl₄I | 38411-21-1 nih.gov | 341.8 g/mol nih.gov | Image of this compound structure |

| 1,2,3,5-Tetrachloro-4-iodobenzene | C₆HCl₄I | 56892-56-9 chemsrc.com | 341.8 g/mol | Image of 1,2,3,5-Tetrachloro-4-iodobenzene structure |

| 1,2,4,5-Tetrachloro-3-iodobenzene | C₆HCl₄I | 32770-82-4 nih.gov | 341.8 g/mol nih.gov | Image of 1,2,4,5-Tetrachloro-3-iodobenzene structure |

Each of these isomers, while sharing the same elemental composition, is a unique chemical compound with its own distinct physical and chemical properties due to the different spatial arrangement of its constituent atoms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBMIAKSTBBXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-21-1 | |

| Record name | 1,2,3,4-Tetrachloro-5-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-TETRACHLORO-5-IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM0CS97GGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3,4 Tetrachloro 5 Iodobenzene

Electrophilic Aromatic Halogenation Approaches for Polyhalogenated Arenes

Electrophilic aromatic substitution is a fundamental process for introducing halogen substituents onto an aromatic ring. msu.edu However, the synthesis of polysubstituted haloarenes like 1,2,3,4-tetrachloro-5-iodobenzene presents significant challenges in controlling the position of the incoming electrophile.

Directed Halogenation Strategies for Multi-Substituted Benzene (B151609) Rings

The directing effects of existing substituents on a benzene ring are paramount in determining the outcome of an electrophilic aromatic substitution reaction. khanacademy.orgyoutube.com Halogens are generally considered deactivating groups, yet they are ortho-, para-directors. chemistrysteps.comyoutube.com This means that in a halogenated benzene ring, the incoming electrophile will preferentially add to the positions ortho or para to the existing halogen. When multiple halogens are present, their directing effects can either reinforce or oppose each other, making the prediction of the substitution pattern more complex. youtube.com For instance, the chlorination of benzene, if carried to the tetrachloro stage, primarily yields 1,2,4,5-tetrachlorobenzene (B31791) and 1,2,3,4-tetrachlorobenzene (B165215). google.com The synthesis of the specific isomer 1,2,3,4-tetrachlorobenzene can be achieved through the chlorination of 1,3,5-trichlorobenzene. wikipedia.org

Regioselectivity Control in Aromatic Iodination and Chlorination

Controlling regioselectivity is a critical aspect of synthesizing specific polyhalogenated aromatic compounds. nih.govuky.edu In the case of chlorination, the choice of catalyst and reaction conditions can influence the isomeric distribution of the products. chemguide.co.uk For instance, the chlorination of 1,2,4-trichlorobenzene (B33124) in the presence of a Lewis acid catalyst like ferric trichloride (B1173362) can be directed towards the formation of 1,2,4,5-tetrachlorobenzene by using a polymeric co-catalyst containing iodinated benzene nuclei. google.com

Aromatic iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species, as molecular iodine itself is not reactive enough for most aromatic rings. masterorganicchemistry.comwikipedia.orgyoutube.com Reagents such as nitric acid, a mixture of hydrogen peroxide and sulfuric acid, or N-iodosuccinimide (NIS) are commonly employed. chemistrysteps.comyoutube.com The regioselectivity of iodination can be influenced by the specific iodinating agent and the solvent used. For example, the iodination of electron-rich aromatic compounds with N-chlorosuccinimide and sodium iodide in acetic acid has been shown to be an efficient and regioselective method. researchgate.nettypeset.io

Role of Oxidants and Catalysts in Aromatic Halogenation

Catalysts and oxidants play a crucial role in activating the halogen for electrophilic attack on the aromatic ring. masterorganicchemistry.com In chlorination and bromination, Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used. chemguide.co.ukwikipedia.orgyoutube.com These catalysts polarize the halogen-halogen bond, creating a more electrophilic species that can be attacked by the benzene ring. chemguide.co.ukyoutube.com

For iodination, an oxidizing agent is typically necessary to convert molecular iodine (I₂) into a more reactive electrophile, often considered to be I⁺. masterorganicchemistry.comwikipedia.orgyoutube.com Common oxidizing systems include nitric acid, silver salts, or a mixture of an oxidizing agent with a strong acid. nih.govuky.edumasterorganicchemistry.comyoutube.com For instance, a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid generates the highly reactive triiodine cation (I₃⁺). wikipedia.org Photocatalytic methods using materials like potassium poly(heptazine imide) (K-PHI) have also been developed for the oxidation of halide anions to facilitate the halogenation of electron-rich aromatic compounds. fu-berlin.de

Transformations from Precursor Halogenated Aromatics

An alternative and often more controlled approach to synthesizing this compound involves the modification of an already halogenated aromatic compound.

Diazonium Salt Chemistry in Aryl Halide Synthesis

The synthesis of aryl halides from aromatic amines via diazonium salts is a versatile and widely used method. organic-chemistry.orgyoutube.comresearchgate.net This process, known as the Sandmeyer reaction, involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.comgoogle.com This diazonium group can then be replaced by a halogen using a copper(I) salt catalyst. youtube.com

For the synthesis of this compound, a potential route would involve the diazotization of 2,3,4,5-tetrachloroaniline (B44146) followed by treatment with potassium iodide. google.com A documented synthesis of 1,2,3,4-tetrachlorobenzene starts with 2,3,4-trichloroaniline, which is diazotized and then treated with copper(I) chloride. chemicalbook.com This highlights the utility of diazonium salt chemistry in preparing specific isomers of polychlorinated benzenes.

| Reagent | Role |

| Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid for diazotization. |

| Hydrochloric Acid (HCl) | Provides the acidic medium for diazotization. |

| Copper(I) Chloride (CuCl) | Catalyst in the Sandmeyer reaction for introducing chlorine. |

| Potassium Iodide (KI) | Source of iodide for replacing the diazonium group. |

Cross-Coupling Reactions for Halogenated Arene Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and functionalizing halogenated arenes. nih.govwiley-vch.debeilstein-journals.orgthieme-connect.deresearchgate.net These reactions typically involve the coupling of an aryl halide with an organoboron compound (Suzuki-Miyaura) or a terminal alkyne (Sonogashira) in the presence of a palladium catalyst and a base.

While not a direct route to this compound itself, these methods are crucial for the further functionalization of such polyhalogenated compounds. The reactivity of different carbon-halogen bonds can vary, allowing for regioselective cross-coupling. For instance, in polyiodinated benzenes, the less sterically hindered C-I bonds are often more reactive in Sonogashira couplings. nih.gov This selectivity allows for the stepwise introduction of different functional groups, which could be a strategy to build up the desired substitution pattern on a pre-existing tetrachlorobenzene core, potentially followed by a final iodination step.

| Reaction | Reactants | Catalyst System |

| Suzuki-Miyaura | Aryl Halide, Organoboron Compound | Palladium Catalyst, Base |

| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base |

Ligand Exchange Methodologies for Iodoarene Generation

Ligand exchange represents a fundamental process in inorganic and organometallic chemistry that can be harnessed for the synthesis of iodoarenes. This approach can be broadly categorized into two main strategies: halogen exchange on the aromatic substrate and ligand exchange on an iodine-based reagent.

One prominent method is the metal-mediated halogen exchange, often referred to as the aromatic Finkelstein reaction. This reaction involves the conversion of an aryl bromide or chloride to an aryl iodide. nih.govfrontiersin.org Copper(I) iodide is a frequently used catalyst or mediator for this transformation, often in the presence of a ligand such as a diamine. nih.gov For instance, the Buchwald group developed a broadly applicable method for the iodination of aryl bromides using sodium iodide, catalytic copper(I) iodide, and (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. nih.gov This type of reaction proceeds via a nucleophilic substitution pathway, where an iodide anion displaces a different halogen atom on the aromatic ring. While highly effective for converting aryl bromides, the transformation of more inert aryl chlorides to aryl iodides remains a more significant challenge. frontiersin.org

Another strategy involves ligand exchange on a hypervalent iodine(III) center. semanticscholar.org Hypervalent iodine reagents, such as (diacetoxyiodo)arenes, can undergo exchange of their acetate (B1210297) ligands with other carboxylates or different functional groups. While this is primarily used to modify the properties and reactivity of the hypervalent iodine reagent itself, the underlying principle of exchanging ligands at an iodine center is central to its chemistry. semanticscholar.org For direct iodination, this concept is more applicable in the context of generating the reactive iodinating species.

Table 1: Comparison of Ligand Exchange Methodologies for Iodoarene Synthesis

| Methodology | Typical Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic Finkelstein Reaction | Aryl Bromide, NaI, CuI (cat.), Ligand (e.g., diamine) | High temperature (e.g., 110-160°C) | Good yields for a variety of aryl bromides. | Harsher conditions may be required; conversion of aryl chlorides is difficult. nih.govfrontiersin.org |

| Hypervalent Iodine Reagent Modification | ArI(OAc)₂, Carboxylic Acid | Moderate temperature (e.g., 55°C) | Modifies solubility and reactivity of the reagent. semanticscholar.org | Indirectly related to direct iodoarene synthesis from a non-iodinated precursor. |

Advanced Synthetic Techniques for Polyhalogenated Iodoarenes

The synthesis of complex molecules like this compound often requires advanced techniques that offer high selectivity and functional group tolerance.

Biocatalysis has emerged as a powerful tool for selective chemical transformations, including the halogenation of aromatic compounds. nih.gov The use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offers an environmentally benign alternative to traditional chemical methods, often proceeding with remarkable regioselectivity. nih.govmdpi.com

Flavin-dependent halogenases, for example, are capable of selectively halogenating specific positions on aromatic rings, such as tryptophan, without the need for pre-functionalization. mdpi.com These enzymes utilize a flavin cofactor, oxygen, and a halide salt (e.g., NaCl or NaBr) to generate a reactive halogenating species. Research has focused on engineering these enzymes to expand their substrate scope and improve their stability for synthetic applications. nih.govmdpi.com For polyhalogenated substrates, biocatalysis could offer a route to selectively introduce an iodine atom onto a pre-existing polychlorinated benzene core, a transformation that is often difficult to achieve with conventional electrophilic substitution due to the deactivating nature of the existing chlorine atoms. The combination of biocatalysis with traditional chemical synthesis can lead to the production of novel compounds. nih.gov

Table 2: Major Classes of Halogenating Enzymes

| Enzyme Class | Cofactor/Cosubstrate | Halide Source | Mechanism Type | Typical Substrates |

|---|---|---|---|---|

| Flavin-dependent Halogenases | FADH₂, O₂, H⁺ | Cl⁻, Br⁻, I⁻ | Electrophilic | Aromatic compounds (e.g., Tryptophan, Indoles) mdpi.com |

| Heme-dependent Haloperoxidases | H₂O₂ | Cl⁻, Br⁻, I⁻ | Electrophilic | Alkenes, Aromatic compounds nih.gov |

| Vanadium-dependent Haloperoxidases | H₂O₂ | Cl⁻, Br⁻, I⁻ | Electrophilic | Alkenes, Aromatic compounds nih.gov |

| Non-heme Iron/α-KG Halogenases | Fe(II), α-ketoglutarate, O₂ | Cl⁻, Br⁻ | Radical | Aliphatic C-H bonds mdpi.com |

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as powerful oxidants and facilitating a wide range of transformations, including halogenations. nih.gov Their reactivity is comparable to some transition metals, but they are often favored for their lower toxicity and more environmentally friendly profile. e-bookshelf.deprinceton.edu The key to their reactivity lies in the facile reduction of the hypervalent iodine(III) or iodine(V) center to a stable iodobenzene (B50100) derivative. princeton.edu

For the synthesis of polyhalogenated compounds, hypervalent iodine reagents offer several avenues. Aryl-λ³-iodanes, such as (dichloroiodo)arenes (ArICl₂) and [bis(acyloxy)iodo]arenes (ArI(OOCR)₂), are common precursors. arkat-usa.orgorganic-chemistry.org (Dichloroiodo)arenes can be synthesized by the direct chlorination of iodoarenes and are effective chlorinating agents themselves. nih.gov The synthesis of [bis(trifluoroacetoxy)iodo]arenes from iodoarenes can be achieved using reagents like oxone in trifluoroacetic acid. organic-chemistry.org These activated iodine species can then participate in reactions to introduce additional halogen atoms or other functional groups onto an aromatic ring that may already contain halogens. The development of recyclable hypervalent iodine reagents is also an area of active research, aiming to improve the atom economy of these processes. arkat-usa.orgnsf.gov

Table 3: Common Hypervalent Iodine(III) Reagents in Synthesis

| Reagent Name | Formula | Primary Use |

|---|---|---|

| (Dichloroiodo)benzene | C₆H₅ICl₂ | Chlorinating agent nih.gov |

| (Diacetoxyiodo)benzene (PIDA) | C₆H₅I(OAc)₂ | Oxidizing agent, precursor to other reagents semanticscholar.orgorganic-chemistry.org |

| Phenyliodine bis(trifluoroacetate) (PIFA) | C₆H₅I(OCOCF₃)₂ | Powerful oxidizing agent organic-chemistry.org |

| [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | C₆H₅I(OH)OTs | Oxidizing agent, tosyloxylation arkat-usa.orgorganic-chemistry.org |

Radical-polar crossover represents a sophisticated mechanism that merges radical chemistry with ionic reactions to achieve novel bond formations. nih.govnih.gov This process typically involves the generation of a radical intermediate, which then undergoes an electron transfer event (oxidation or reduction) to form a polar, ionic species (a carbocation or carbanion). This ionic intermediate can then react with a suitable nucleophile or electrophile. nih.gov

This strategy has been applied to the functionalization of various organic molecules. For instance, a photocatalytic system can be used for the dearomative hydroarylation of benzene derivatives through a reductive radical-polar crossover mechanism. rsc.org In the context of halogenated arenes, this type of process could be envisioned for C-H functionalization. A radical could be generated on the polyhalogenated ring, followed by a crossover event to an anion, which could then be trapped by an electrophilic iodine source. This approach allows for the functionalization of C-H bonds that might be unreactive under traditional ionic conditions. The ability to generate and control radical intermediates provides a powerful tool for accessing highly substituted and complex aromatic structures. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetrachloro 5 Iodobenzene

Detailed Mechanistic Pathways of Halogen Dance Reactions in Halogenated Aromatics

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgrsc.org This rearrangement is a powerful synthetic tool, providing access to functionalization at positions that are otherwise difficult to achieve. wikipedia.orgrsc.org The primary driving force for the halogen dance is thermodynamic, leading to the most stable isomeric product. wikipedia.org

The generally accepted mechanism, first proposed by Bunnett, involves an intermolecular, stepwise pathway rather than an aryne intermediate. wikipedia.org For a polyhalogenated aromatic like 1,2,3,4-tetrachloro-5-iodobenzene, the reaction is typically initiated by a strong base, often a lithium amide such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring at the most acidic position. wikipedia.orgresearchgate.net In this specific molecule, the sole hydrogen at C6 is the only site for deprotonation. This generates a transient aryl anion.

Following deprotonation, a series of halogen-metal exchanges occurs. researchgate.net The aryl anion can act as a nucleophile, attacking a halogen atom on another molecule. In the context of iodo-substituted benzenes, computational studies using Density Functional Theory (DFT) have proposed the formation of an iodo-bridged transition state to facilitate the halogen migration. researchgate.netresearchgate.net This process can be envisioned as a cascade of events, particularly in polyhalogenated systems, leading to various isomerized and disproportionated products. researchgate.netias.ac.in The lability of the C-I bond makes the iodine atom the most likely to "dance" in this compound. The reaction is quenched by an electrophile, which can trap the final aryl anion intermediate. wikipedia.org

A plausible, albeit simplified, mechanistic pathway for a halogen dance reaction starting from this compound is outlined below.

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | The strong base (e.g., LDA) abstracts the proton from the C6 position, the most acidic site, creating an aryllithium intermediate. | 1,2,3,4-Tetrachloro-5-iodo-6-lithiobenzene |

| 2. Halogen Exchange (Initiation) | The aryllithium intermediate abstracts an iodine atom from another molecule of this compound, possibly via an iodo-bridged transition state. researchgate.net This could lead to a rearranged lithiated species. | Iodo-bridged anionic transition state |

| 3. Propagation | A series of iterative lithium-halogen exchanges continues, exploring different isomeric arrangements. researchgate.net The reaction proceeds towards the thermodynamically most stable tetrachlorolithioiodobenzene isomer. | Isomeric lithiated tetrachloroiodobenzenes |

| 4. Quenching | The final aryllithium species is trapped by the addition of an electrophile (E+), terminating the reaction and yielding the functionalized product. | Final functionalized tetrachloroiodobenzene |

Understanding Electrophilic Aromatic Substitution Mechanisms for Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two main steps: initial attack by the aromatic ring on an electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Generation of Electrophile: The reaction begins with the formation of a potent electrophile (E+), often facilitated by a Lewis acid catalyst. byjus.commasterorganicchemistry.com

Formation of the Arenium Ion: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.combyjus.com

In polyhalogenated systems such as this compound, the EAS mechanism is significantly affected by the substituents. Halogens are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack, making the reaction much slower compared to benzene (B151609). masterorganicchemistry.com Consequently, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are generally required.

For this compound, the substitution pattern dictates that the only available position for an incoming electrophile is C6. The strong deactivating and steric effects of the five surrounding halogen atoms would further hinder the reaction.

The table below illustrates the mechanism for a hypothetical nitration reaction.

| Step | Description | Reaction Details for Nitration of this compound |

| 1. Electrophile Generation | Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂+). | H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O |

| 2. Arenium Ion Formation (Rate-Determining) | The heavily deactivated tetrachloroiodobenzene ring attacks the nitronium ion. The positive charge on the resulting arenium ion is delocalized but destabilized by the inductive effect of the halogens. | The π-electrons from the ring attack NO₂⁺, forming a sigma complex with the nitro group at C6. |

| 3. Deprotonation | A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes the proton from the C6 position, restoring the aromatic system. | The C-H bond breaks, and its electrons reform the π-bond, yielding the product. |

Kinetic and Thermodynamic Aspects of Halogenation Reactions in Aromatic Compounds

The kinetics and thermodynamics of halogenation are strongly influenced by the nature of the halogen and the substituents already present on the aromatic ring. In electrophilic halogenation, the reactivity of the halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂. Direct iodination with I₂ is an endothermic and very slow process for deactivated rings, often requiring the use of an oxidizing agent (e.g., HNO₃) to generate a more potent iodine electrophile (like I⁺). masterorganicchemistry.com

For a polyhalogenated substrate like this compound, electrophilic halogenation at the single C-H position would be kinetically very unfavorable due to the strong deactivating effect of the existing halogens.

From a thermodynamic perspective, the stability of halogenated aromatics is a key factor. In halogen dance reactions, the rearrangement is driven by the formation of a thermodynamically more stable isomer. wikipedia.org This stability is influenced by factors such as dipole-dipole interactions and steric repulsion between the bulky halogen atoms. For instance, an HD reaction on a polyhalogenated compound might proceed to an isomer that minimizes these unfavorable interactions.

While specific experimental kinetic data for reactions of this compound is scarce, general principles of C-X bond energies can provide insight into the thermodynamic aspects of its potential reactions.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for this compound |

| C-H (Aryl) | ~469 | The C-H bond is strong, but its cleavage via deprotonation is the key to halogen dance reactions. |

| C-Cl (Aryl) | ~406 | The C-Cl bonds are strong and less likely to be cleaved than the C-I bond. |

| C-I (Aryl) | ~272 | The C-I bond is the weakest carbon-halogen bond in the molecule, making it the most labile in thermal, photochemical, or metal-catalyzed bond activation reactions. |

Note: Values are representative and can vary based on the specific molecular environment.

Mechanisms of Carbon-Halogen Bond Activation in Polyhalogenated Arenes

The activation and subsequent functionalization of carbon-halogen bonds in polyhalogenated arenes are of significant synthetic interest. Given the bond energies, the carbon-iodine bond in this compound is the primary target for activation. Several mechanistic pathways can achieve this transformation.

Transition-Metal-Catalyzed Activation: This is a common method, often employing palladium or gold complexes. nih.govacs.org The mechanism can proceed via two main pathways:

Oxidative Insertion (or Oxidative Addition): The metal center inserts directly into the C-I bond, leading to a formal two-unit increase in its oxidation state. This process generally occurs with retention of configuration at the carbon center. acs.orgnih.gov

S_N2-type Pathway: The metal complex can act as a nucleophile, attacking the carbon atom and displacing the halide in a manner analogous to an S_N2 reaction. This pathway results in an inversion of configuration. acs.orgnih.gov The preferred pathway depends on the metal, its ligands, the substrate, and solvent conditions. nih.gov For aryl halides, oxidative insertion is a very common mechanism.

Photochemical Activation: UV irradiation can be used to cleave C-X bonds. researchgate.net In the context of polyhalogenated arenes, this can occur through several mechanisms, including the light-promoted fragmentation of a halogen-bond complex. nih.gov A halogen bond donor can interact with the iodine atom of this compound, and upon photoexcitation, the C-I bond can undergo homolytic cleavage to generate an aryl radical. This radical can then participate in subsequent reactions. nih.gov

Single Electron Transfer (SET) Activation: This method involves the transfer of an electron to the aryl halide, often from a potent reductant or an electrochemically generated species. researchgate.net The resulting radical anion is unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. This pathway is particularly effective for aryl iodides and bromides. researchgate.net

| Activation Method | Key Intermediate(s) | Typical Reagents/Conditions | Mechanistic Feature |

| Transition-Metal Catalysis | Organometallic complex (e.g., Ar-Pd(II)-I) | Pd(0) or Au(I)/Au(III) complexes nih.govacs.org | Oxidative insertion into the C-I bond. acs.org |

| Photochemical Activation | Aryl radical | UV light, often with a photosensitizer or halogen bond acceptor. researchgate.netnih.gov | Homolytic cleavage of the C-I bond following photoexcitation. nih.gov |

| Single Electron Transfer (SET) | Radical anion, Aryl radical | Strong reducing agents, certain organic molecules + base, electrochemistry. researchgate.net | Formation of a transient radical anion, which fragments to cleave the C-I bond. researchgate.net |

Reactivity Profiles and Transformative Potential of 1,2,3,4 Tetrachloro 5 Iodobenzene

Utilization in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of the relatively labile C-I bond in 1,2,3,4-tetrachloro-5-iodobenzene makes it an excellent candidate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating biaryl linkages. mdpi.com While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from similar polyhalogenated systems. The reaction would proceed selectively at the C-I bond, leaving the C-Cl bonds intact, due to the lower bond dissociation energy of the C-I bond.

A representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid would be expected to proceed as follows, yielding a tetrachlorobiphenyl derivative.

Hypothetical Suzuki-Miyaura Reaction Data

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

This table is a representative example based on general knowledge of Suzuki-Miyaura reactions and has not been generated from a specific experimental study of this compound.

Analogous studies on the Sonogashira coupling , another palladium-catalyzed reaction, this time with a terminal alkyne, have been performed on closely related 5-substituted-1,2,3-triiodobenzenes. nih.gov These studies demonstrate the high regioselectivity of the coupling at the less sterically hindered C-I bond, providing a strong precedent for the expected reactivity of this compound. For instance, the Sonogashira coupling of 5-chloro-1,2,3-triiodobenzene with (4-methoxyphenyl)ethyne yielded the corresponding 5-chloro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene in 44% yield. nih.gov This highlights the feasibility of selectively functionalizing the iodine-bearing carbon in a polychlorinated environment.

Reported Sonogashira Coupling of a Related Polyhalogenated Benzene (B151609)

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|

Data sourced from a study on 5-substituted-1,2,3-triiodobenzenes, demonstrating the principle of selective C-I bond activation. nih.gov

Role as a Precursor in Advanced Organic Transformations

Beyond cross-coupling reactions, this compound can serve as a precursor for a variety of other advanced organic transformations, enabling the synthesis of diverse and complex molecules.

Furthermore, the iodine substituent can be transformed to introduce other functionalities. For instance, the formation of a Grignard reagent by reacting this compound with magnesium metal would generate a potent nucleophile. adichemistry.comwisc.edu This Grignard reagent, 1,2,3,4-tetrachloro-5-(magnesioiodo)benzene, could then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce various side chains onto the tetrachlorinated benzene ring. mnstate.eduyoutube.com

Similarly, lithiation of this compound, typically with an organolithium reagent like n-butyllithium at low temperatures, would produce a highly reactive organolithium species. commonorganicchemistry.comyoutube.com This intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups.

Investigations into the Reactivity of the Iodine Substituent in Polyhalogenated Frameworks

The selective reactivity of the iodine substituent in a polyhalogenated aromatic compound like this compound is a subject of significant interest in physical organic chemistry and for synthetic applications. The difference in bond dissociation energies between the C-I and C-Cl bonds is the primary driver for this selectivity. Computational studies on related halo-heterocycles have shown that C-I bonds are significantly weaker than C-Cl bonds, making them more susceptible to cleavage in reactions like metal-catalyzed cross-couplings.

The electronic environment created by the four chlorine atoms influences the reactivity of the C-I bond. The electron-withdrawing nature of the chlorine atoms can affect the rate and efficiency of reactions at the iodine position. Research on the regioselective functionalization of polyhalogenated benzenes indicates that the position of the substituents plays a crucial role in directing the outcome of the reaction. rsc.orgescholarship.orgnih.gov

In the context of this compound, the steric hindrance around the iodine atom is also a critical factor. The adjacent chlorine atoms can influence the approach of catalysts and reagents, potentially modulating the reactivity. Studies on the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes have shown that reactions occur preferentially at the less sterically hindered terminal iodine atoms. nih.govrsc.org This suggests that in this compound, while the iodine is electronically activated for reaction, steric factors from the neighboring chlorine atoms will play a significant role in its transformative potential.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆HCl₄I |

| Carbon dioxide | CO₂ |

| 5-Chloro-1,2,3-triiodobenzene | C₆H₂ClI₃ |

| 5-Chloro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene | C₁₅H₉ClI₂O |

| Copper | Cu |

| Grignard reagent | RMgX |

| n-Butyllithium | C₄H₉Li |

| 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | C₁₂H₂Cl₈ |

| Palladium | Pd |

| Phenylboronic acid | C₆H₇BO₂ |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ |

| 3-Thienylboronic acid | C₄H₅BO₂S |

| (4-Methoxyphenyl)ethyne | C₉H₈O |

| Magnesium | Mg |

| Toluene | C₇H₈ |

| Dioxane | C₄H₈O₂ |

| Tetrahydrofuran | C₄H₈O |

| Potassium carbonate | K₂CO₃ |

| Cesium carbonate | Cs₂CO₃ |

| Potassium phosphate | K₃PO₄ |

| Triethylamine | C₆H₁₅N |

| Copper(I) iodide | CuI |

| Palladium(II) acetate (B1210297) | C₄H₆O₄Pd |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C₃₄H₂₈Cl₂FeP₂Pd |

Computational and Theoretical Studies on 1,2,3,4 Tetrachloro 5 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the intrinsic electronic properties and bonding nature of 1,2,3,4-tetrachloro-5-iodobenzene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic characteristics. rsc.orgepstem.net

Detailed research findings from these calculations reveal the significant influence of the five halogen substituents on the electronic structure of the benzene (B151609) ring. The four chlorine atoms and one iodine atom are strong electron-withdrawing groups, which delocalize the π-electrons of the ring. mdpi.com This electronic perturbation affects the bond lengths, bond angles, and aromaticity of the core ring structure. The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bonds, making it the most likely site for bond cleavage in chemical reactions. Calculations can precisely quantify properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are crucial for predicting chemical behavior. For instance, the electrostatic potential map would show regions of positive potential (σ-holes) on the halogen atoms, particularly iodine, which is critical for understanding halogen bonding interactions.

Below is a table of computed properties for this compound, providing a quantitative glimpse into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄I | nih.gov |

| Molecular Weight | 341.8 g/mol | nih.gov |

| Exact Mass | 341.78476 Da | nih.gov |

| XLogP3 | 5.4 | nih.gov |

| InChIKey | CSBMIAKSTBBXEN-UHFFFAOYSA-N | nih.gov |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including those involving halogenated aromatic compounds. researchgate.netresearchgate.net By calculating the potential energy surface of a reaction, DFT can identify the most plausible pathways, locate transition states, and determine the activation energies that govern reaction rates. researchgate.netsemanticscholar.org

For this compound, DFT studies can be applied to model various transformations, such as nucleophilic aromatic substitution, where the iodine atom is replaced, or metal-catalyzed cross-coupling reactions like the Sonogashira or Suzuki couplings. researchgate.net These calculations would involve modeling the interaction of the substrate with reagents and catalysts. For example, in a palladium-catalyzed reaction, DFT can elucidate the energies of key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The calculations would reveal the structure of intermediates and transition states, providing insights into the factors that control reaction feasibility and selectivity. Studies on related compounds, like the reaction of tetrachloro-o-benzoquinone with hydrogen peroxide, demonstrate that DFT can accurately model complex reaction sequences, including the formation of molecular complexes and the role of solvent molecules. researchgate.netsemanticscholar.orgrsc.org

The table below summarizes the types of data that can be obtained from DFT studies on reaction pathways for halogenated aromatic compounds.

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts the rate and feasibility of reactions, such as substitution at the C-I bond. |

| Reaction Energy (ΔEr) | The net energy change between products and reactants (enthalpy). | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides a snapshot of the bond-making and bond-breaking process. |

| Intermediate Structures | The geometry of stable or semi-stable species formed during the reaction. | Helps to build a step-by-step mechanistic model. |

Molecular Dynamics Simulations for Intermolecular Interactions in Polyhalogenated Systems

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. psu.edunih.govyoutube.com For polyhalogenated systems like this compound, MD simulations provide invaluable insights into intermolecular interactions, which govern the material's bulk properties such as melting point, solubility, and crystal packing. researchgate.netacs.orgnih.gov

These simulations can model how molecules of this compound interact with each other and with solvent molecules in a condensed phase. The dominant non-covalent interactions in such systems are dispersion forces, π-π stacking, and halogen bonding. Halogen bonding, a directional interaction between the electropositive region (σ-hole) on a halogen atom and a nucleophile, is particularly significant for iodine-containing compounds. MD simulations can quantify the strength and geometry of these interactions. researchgate.netacs.orgnih.gov Studies on perhalogenated benzene clusters show that interaction energies increase significantly from fluorine to iodine, with π-π stacking interactions being particularly strong. acs.orgnih.gov These simulations can predict how molecules will arrange themselves in a crystal lattice or how they will aggregate in solution. nih.gov

The following table, based on research on perhalogenated benzenes (PHBs), illustrates the magnitude of different intermolecular interactions, which are dictated primarily by dispersion and exchange forces. acs.orgnih.gov

| Interaction Type | System Example | Interaction Energy Range (kcal/mol) |

| X-X Binding | (C₆X₆)₂, X = Cl, Br, I | 2 - 4 |

| π-π Stacking | (C₆X₆)₂, X = Cl, Br, I | 4 - 12 |

Predictive Modeling for Regioselectivity and Reactivity in Halogenated Benzenes

Predictive modeling, often employing machine learning and Quantitative Structure-Activity/Reactivity Relationship (QSAR) approaches, is used to forecast the chemical behavior of molecules based on their structural and electronic features. mdpi.comnih.gov For halogenated benzenes, these models are particularly useful for predicting the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.netrsc.orgrsc.org

The performance of such predictive models is a testament to the power of combining computational chemistry with data science, as shown in the table below.

Advanced Spectroscopic Analysis in the Elucidation of 1,2,3,4 Tetrachloro 5 Iodobenzene Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1,2,3,4-tetrachloro-5-iodobenzene, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR Analysis: The structure of this compound contains a single, isolated proton on the aromatic ring (C6-H). Therefore, its ¹H NMR spectrum is expected to be remarkably simple, displaying a single signal (a singlet), as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton is influenced by the strong electron-withdrawing and anisotropic effects of the five surrounding halogen substituents (four chlorine, one iodine). Compared to the chemical shift of benzene (δ ≈ 7.34 ppm), the resonance for the lone proton in this compound is anticipated to appear significantly downfield (at a higher ppm value) due to the deshielding effects of the electronegative halogens. For comparison, the signal for the two protons in 1,2,4,5-tetrachlorobenzene (B31791) appears as a singlet at δ 7.55 ppm. omlc.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides more detailed structural information, as each of the six carbon atoms in the benzene ring is chemically non-equivalent and should, in principle, give rise to a distinct signal. The chemical shifts are determined by the nature of the directly attached substituent (H, Cl, or I) and the electronic effects of the other substituents on the ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | > 7.5 ppm | Singlet | The single proton is deshielded by five halogen substituents. |

| ¹³C | C1-C4: 130-140 ppm | Singlet | Carbons bonded to chlorine; downfield shift. |

| C5: 90-100 ppm | Singlet | Carbon bonded to iodine; significant upfield shift due to the heavy atom effect. | |

| C6: > 130 ppm | Singlet | Carbon bonded to hydrogen; deshielded by adjacent halogens. |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for identification and providing insight into the specific chemical bonds present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. The C-H stretching vibration for the lone aromatic hydrogen will appear in the region of 3050-3100 cm⁻¹. Aromatic C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. The most diagnostic signals for this molecule are the carbon-halogen stretches. The C-Cl stretching vibrations are generally found in the 850-550 cm⁻¹ range. nih.gov Due to the presence of four C-Cl bonds in different local environments, a group of complex bands can be expected in this region. The C-I stretching vibration occurs at even lower wavenumbers, typically between 610-485 cm⁻¹, due to the higher mass of the iodine atom. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or inactive in the IR spectrum. The aromatic ring vibrations are typically strong and sharp in the Raman spectrum. The C-Cl and C-I bonds, being highly polarizable, are also expected to give rise to strong Raman signals. The symmetric "ring breathing" mode of the substituted benzene ring, often found around 1000 cm⁻¹, would be a characteristic feature. Raman spectroscopy is an excellent tool for observing the low-wavenumber C-I stretching mode, which can sometimes be difficult to detect with standard IR instruments. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Single C-H bond on the ring. |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands expected from ring vibrations. |

| C-Cl Stretch | 850 - 550 | IR, Raman | A complex pattern of bands due to four C-Cl bonds. nih.gov |

| C-I Stretch | 610 - 485 | IR, Raman | Lower frequency due to the heavy iodine atom. nih.gov |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆HCl₄I), electron ionization mass spectrometry (EI-MS) is a standard method.

Molecular Formula Validation: The molecular weight of this compound is 341.79 g/mol . A high-resolution mass spectrometer can measure this mass with high precision, allowing for the unambiguous determination of the molecular formula, C₆HCl₄I. A key feature in the low-resolution mass spectrum is the isotopic cluster pattern of the molecular ion (M⁺˙). Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while iodine is monoisotopic (¹²⁷I). The presence of four chlorine atoms will result in a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities, providing definitive evidence for the number of chlorine atoms in the molecule.

Fragmentation Analysis: Under the high-energy conditions of EI-MS, the molecular ion fragments in a predictable manner, providing structural clues. The weakest bond in the molecule is the C-I bond, making its cleavage a primary fragmentation pathway. Key expected fragmentation steps include:

Loss of Iodine: The most prominent initial fragmentation would be the loss of an iodine radical (·I, mass 127) to form the [C₆HCl₄]⁺ cation (m/z 214).

Loss of Chlorine: Subsequent fragmentation would involve the sequential loss of chlorine radicals (·Cl, mass 35/37) or dichlorine molecules (Cl₂, mass 70/72/74) from the [C₆HCl₄]⁺ ion. The fragmentation of polychlorinated biphenyls often shows that the loss of Cl₂ is a favorable pathway.

Formation of Chlorophenyl Cations: The loss of halogens can lead to various chlorophenyl cations.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl, ¹²⁷I) | Proposed Fragment | Notes |

| 340 | [C₆H³⁵Cl₄I]⁺˙ | Molecular ion (M⁺˙). Exhibits a complex isotopic pattern due to four Cl atoms. |

| 213 | [C₆H³⁵Cl₄]⁺ | Loss of ·I from the molecular ion. A major fragment ion. |

| 178 | [C₆H³⁵Cl₃]⁺ | Loss of ·Cl from the [C₆HCl₄]⁺ ion. |

| 143 | [C₆H³⁵Cl₂]⁺ | Loss of ·Cl from the [C₆HCl₃]⁺ ion. |

| 108 | [C₆H³⁵Cl]⁺ | Loss of ·Cl from the [C₆HCl₂]⁺ ion. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While a specific crystal structure determination for the this compound isomer is not available in common crystallographic databases, its solid-state structure can be predicted based on data from closely related compounds, such as 1,2,4,5-tetrachloro-3,6-diiodobenzene.

Molecular Geometry: The benzene ring itself would be largely planar, with minor distortions due to the bulky halogen substituents. The C-C bond lengths within the aromatic ring are expected to be in the typical range of 1.38-1.40 Å. The C-Cl bond lengths are anticipated to be approximately 1.72-1.74 Å, and the C-I bond length around 2.08-2.10 Å. The internal bond angles of the benzene ring will deviate slightly from the ideal 120° to accommodate the steric strain imposed by the five large halogen atoms.

Crystal Packing and Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by a combination of van der Waals forces and specific non-covalent interactions, particularly halogen bonding. Halogen bonds (X···X' or C-X···π) are attractive interactions that play a crucial role in the crystal engineering of halogenated compounds. In the solid state of this compound, one would expect to observe short intermolecular contacts involving Cl···Cl, Cl···I, and potentially C-I···π interactions, where the electropositive region (σ-hole) on the iodine atom interacts with the electron-rich π-system of an adjacent benzene ring. omlc.org

Table 4: Expected Solid-State Structural Parameters for this compound

| Parameter | Expected Value | Notes |

| C-C Bond Length (aromatic) | 1.38 - 1.40 Å | Typical for a substituted benzene ring. |

| C-Cl Bond Length | 1.72 - 1.74 Å | Average value for aryl chlorides. researchgate.net |

| C-I Bond Length | 2.08 - 2.10 Å | Average value for aryl iodides. researchgate.net |

| C-C-C Bond Angle | ~120° | Angles will show minor deviations from 120° due to steric effects. |

| Intermolecular Interactions | Halogen bonds (Cl···Cl, Cl···I), π-π stacking, C-I···π interactions | These non-covalent forces dictate the crystal packing arrangement. |

Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy levels, while fluorescence spectroscopy measures the emission of light as they relax back to the ground state.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring. Benzene itself exhibits characteristic absorption bands around 204 nm (ε ≈ 7900) and a weaker, structured band around 256 nm (ε ≈ 200). omlc.org The presence of halogen substituents (auxochromes) typically causes a bathochromic (red) shift in these absorption maxima. Therefore, the absorption bands for this compound are expected to be shifted to longer wavelengths compared to benzene. The iodine atom, in particular, will contribute to this shift.

Fluorescence Spectroscopy: While many aromatic compounds are fluorescent, those containing heavy atoms like bromine or iodine often exhibit weak or no fluorescence. This phenomenon is known as the "heavy-atom effect." The heavy iodine atom promotes efficient intersystem crossing (ISC), a non-radiative process where the molecule transitions from its lowest excited singlet state (S₁) to an excited triplet state (T₁). Because fluorescence is defined as emission from the S₁ state, this rapid and efficient population of the T₁ state effectively quenches fluorescence. Studies on fluorinated benzenes show that while fluorine substitution can modulate fluorescence quantum yield, the introduction of a much heavier halogen like iodine is expected to dominate the photophysical properties. nih.gov Consequently, this compound is predicted to be very weakly fluorescent or entirely non-fluorescent in solution at room temperature.

Table 5: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Underlying Principle |

| UV-Vis Absorption (λₘₐₓ) | > 260 nm | Bathochromic shift of benzene's π → π* transitions due to halogen substitution. |

| Molar Extinction Coefficient (ε) | Moderate to High | Halogen auxochromes typically increase absorption intensity. |

| Fluorescence Emission | Very weak or non-existent | The internal heavy-atom effect of iodine promotes efficient intersystem crossing, quenching fluorescence. |

| Fluorescence Quantum Yield (Φf) | Near zero | The rate of intersystem crossing (S₁ → T₁) is much faster than the rate of fluorescence. |

Research Applications of Polyhalogenated Iodoarenes in Chemical Synthesis and Materials Science Conceptual

Use as Building Blocks for Complex Organic Molecules

Polyhalogenated iodoarenes are valuable building blocks in the synthesis of complex organic molecules. researchgate.netresearchgate.netnih.gov The differential reactivity of the carbon-halogen bonds—specifically the higher reactivity of the carbon-iodine bond compared to carbon-chlorine bonds—allows for selective, stepwise functionalization. This makes compounds like 1,2,3,4-tetrachloro-5-iodobenzene ideal substrates for sophisticated synthetic strategies.

One primary application is in cross-coupling reactions, such as the Suzuki or Sonogashira reactions. rsc.org The C-I bond can be selectively activated by a transition metal catalyst (e.g., palladium) to form a new carbon-carbon or carbon-heteroatom bond, leaving the C-Cl bonds intact for subsequent transformations. This regioselective functionalization is crucial for constructing highly substituted aromatic cores that are central to pharmaceuticals, agrochemicals, and other fine chemicals.

Furthermore, these compounds can be utilized in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. researchgate.netnih.gov The ability to introduce a pre-halogenated aromatic scaffold into a larger molecule via an MCR streamlines the synthesis of intricate molecular architectures, saving time and resources compared to traditional multi-step methods. researchgate.net The resulting products retain the remaining chlorine atoms, which can serve as handles for further diversification, leading to the rapid generation of compound libraries for screening and discovery. researchgate.net

Precursors for Functional Materials Development

The rigid, well-defined structure of polyhalogenated iodoarenes makes them excellent precursors for the development of functional materials. Their utility in this area stems from their propensity to form highly ordered solid-state structures through non-covalent interactions, particularly halogen bonding. iucr.org

Halogen bonding is a directional interaction between the electropositive region (the σ-hole) on a halogen atom (in this case, iodine) and a Lewis base. iucr.orgprinceton.edu The electron-withdrawing chlorine atoms on the benzene (B151609) ring enhance the σ-hole on the iodine atom, making this compound a strong halogen bond donor. iucr.org This property is harnessed in crystal engineering to control the assembly of molecules in the solid state, leading to the formation of co-crystals, liquid crystals, and other supramolecular structures with tailored properties. nih.gov For instance, by co-crystallizing polyhalogenated iodoarenes with other molecules, it is possible to create materials with specific optical, electronic, or porous characteristics.

These compounds also serve as foundational units for creating larger, more complex materials. For example, they can be used in the synthesis of molecular glassformers, which are organic molecules that can form stable glasses upon cooling from a melt. rsc.org By incorporating the tetrachloro-iodobenzene moiety into larger molecular designs, researchers can fine-tune properties such as the glass transition temperature (Tg) and thermal stability of the resulting materials. rsc.org

Development of Novel Reagents and Catalysts from Polyhalogenated Iodoarene Scaffolds

The iodoarene scaffold is fundamental to the field of hypervalent iodine chemistry. nih.govacs.org By oxidizing the iodine atom of a compound like this compound, it can be converted into a hypervalent iodine reagent, such as an iodine(III) (iodonium salt) or iodine(V) (iodoxyarene) species. nih.gov These reagents are highly valuable in organic synthesis as they are powerful, yet often environmentally benign, oxidizing agents and efficient electrophiles. nih.govnih.gov

Hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are known for their ability to mediate a wide range of transformations, including oxidative cyclizations, rearrangements, and the introduction of functional groups. nih.govnih.gov Developing analogs from a polyhalogenated scaffold like this compound could lead to new reagents with unique reactivity, selectivity, or stability. The electron-withdrawing chlorine atoms would significantly modulate the electrophilicity and reactivity of the iodine center, potentially enabling new types of chemical reactions.

Diaryliodonium salts, a class of hypervalent iodine(III) reagents, are excellent aryl-group-transfer agents. nih.govacs.org Synthesizing diaryliodonium salts where one of the aryl groups is the tetrachlorophenyl moiety could provide a method for selectively transferring this highly functionalized ring system onto various nucleophiles. Furthermore, the development of chiral hypervalent iodine reagents derived from these scaffolds could open avenues for asymmetric catalysis, a critical area in modern organic chemistry.

Applications in Isotope Tracing and Reaction Mechanism Elucidation in Organic Chemistry

Stable isotope tracing is a powerful technique used to track the path of atoms through metabolic or chemical reaction pathways. nih.govnih.gov By replacing one or more atoms in a molecule with a heavier, stable isotope (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N), researchers can follow the fate of the labeled molecule using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of organic chemistry, a polyhalogenated iodoarene like this compound could be synthesized with an isotopic label, such as ¹³C in the aromatic ring or a stable isotope of iodine if available and suitable. This labeled compound could then be used as a reactant in a complex chemical transformation. By analyzing the isotopic distribution in the products and intermediates, chemists can gain precise insights into the reaction mechanism.

For example, if a reaction involves the cleavage and formation of several bonds, isotope tracing can definitively show which bonds are broken and which new connections are made. It can help to distinguish between proposed mechanistic pathways, identify transient intermediates, and understand rearrangement processes. This detailed mechanistic information is invaluable for optimizing reaction conditions, improving yields, and designing new, more efficient synthetic methods. nih.gov

Future Research Directions and Unexplored Avenues for 1,2,3,4 Tetrachloro 5 Iodobenzene Research

Innovations in Green Synthetic Methodologies

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. dergipark.org.tr For a compound like 1,2,3,4-tetrachloro-5-iodobenzene, this involves moving away from traditional syntheses that may use hazardous solvents and produce significant waste. dergipark.org.trresearchgate.net

Solvent-Free and Alternative Solvent Systems: A major thrust in green chemistry is the reduction or elimination of volatile organic compounds (VOCs). iwu.edu Research into solvent-free reaction conditions (SFRC) for halogenation and other modifications of aromatic rings is a promising avenue. researchgate.netbris.ac.uk Techniques such as high-speed ball milling can facilitate reactions in the solid state, reducing solvent waste and sometimes leading to different product selectivities. researchgate.net Where solvents are necessary, the exploration of ionic liquids, which have negligible vapor pressure, offers a safer alternative to traditional organic solvents. iwu.edu

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. psu.edunih.govmdpi.com This technique works by directly coupling microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. psu.eduat.ua The application of microwave-assisted synthesis to the iodination or modification of tetrachlorobenzene could drastically reduce energy consumption and reaction times. nih.govbeilstein-journals.org

Catalyst Development: The use of efficient and recyclable catalysts is central to green synthesis. For halogenation reactions, moving away from stoichiometric, corrosive Lewis acids is a key goal. numberanalytics.commasterorganicchemistry.com Research into solid acid catalysts or transition-metal catalysts, particularly those based on abundant and less toxic metals like copper or iron, could provide more sustainable pathways. mdpi.com Copper, for instance, is known to be an effective catalyst for both halogenation and dehalogenation reactions, offering versatility in synthesizing and modifying polychlorinated aromatics. mdpi.com

Deeper Understanding of Complex Reaction Systems

The reactions of highly halogenated compounds such as this compound are often complex, involving multiple potential pathways and the formation of undesired byproducts. A deeper mechanistic understanding is crucial for optimizing reaction conditions and improving the synthesis of target molecules.

Mechanistic Studies: Investigating the precise mechanisms of reactions is fundamental. For instance, in copper-catalyzed cross-coupling reactions (like the Ullmann reaction), which are vital for creating C-C or C-heteroatom bonds with aryl halides, several mechanisms can be at play, including oxidative addition-reductive elimination, single-electron transfer (SET), or halogen atom transfer (HAT). researchgate.net Detailed kinetic and spectroscopic studies can elucidate the dominant pathways, the nature of the active catalytic species (e.g., Cu(0), Cu(I), Cu(II), or Cu(III)), and the factors that control selectivity. mdpi.com

Byproduct Analysis: The synthesis of complex molecules like polychlorinated biphenyls (PCBs) via the coupling of halogenated benzenes can lead to a mixture of products. nih.gov For example, the unsymmetrical Ullmann coupling of two different iodobenzenes can result in three different biphenyls, creating significant purification challenges. nih.gov A critical area of future research is the development of highly selective catalytic systems that minimize the formation of these homocoupled byproducts. Furthermore, under certain conditions, reactions can produce highly toxic byproducts like polychlorinated dibenzofurans, making their detection and elimination a priority. nih.gov

Reductive Dehalogenation Pathways: The transformation of halogenated aromatic compounds in various environments, such as anaerobic sediments, involves complex reductive dehalogenation processes. oup.com These reactions can be mediated by biological systems or abiotic factors. oup.comnih.gov Studying the kinetics and product distributions of these reactions for this compound can provide insight into its environmental fate and potential bioremediation strategies. researchgate.net It can also reveal selective dehalogenation patterns that could be harnessed for synthetic purposes. nih.gov

Advanced Computational Modeling and Machine Learning Integration

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful quantum chemical method for studying the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netsigmaaldrich.com This information provides insights into the molecule's reactivity, stability, and potential interaction sites for chemical reactions. researchgate.net Furthermore, DFT can be used to model entire reaction pathways, calculate activation energies, and elucidate complex mechanisms, such as those in metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Machine Learning Integration: Machine learning (ML) models can be trained on large datasets of chemical reactions and molecular properties to make rapid and accurate predictions. nih.gov For halogenated compounds, ML can be applied to:

Predict Reactivity: Develop models that predict the rate constants or outcomes of reactions involving various halogenated aromatic compounds. nih.gov

Characterize Interactions: Analyze and predict the strength and nature of non-covalent interactions like halogen bonding, which are crucial in supramolecular chemistry and materials science. fnasjournals.com

Property Prediction: Forecast physical, chemical, or toxicological properties, guiding the synthesis of molecules with desired characteristics. chemrxiv.orgmdpi.comresearchgate.net By combining ML with high-throughput experimentation, researchers can efficiently screen for optimal reaction conditions or identify novel reactants for desired transformations.

Expanding the Scope of Transformative Reactions for Highly Halogenated Systems

A key future direction is to expand the range of chemical transformations that can be applied to heavily halogenated scaffolds like this compound, enabling the synthesis of novel and complex molecules.

Advanced Cross-Coupling Reactions: While classic cross-coupling reactions like Suzuki and Ullmann are well-established, there is ongoing research to improve their scope and efficiency for sterically hindered and electronically deactivated substrates. nih.govnih.govthieme-connect.de The iodine atom in this compound is the most likely site for initial cross-coupling. Future work could focus on developing catalysts that can selectively activate one of the C-Cl bonds, allowing for sequential and site-specific functionalization.

Selective Dehalogenation: Reductive dehalogenation is often seen as a method for detoxification, but it can also be a powerful synthetic tool. nih.govnih.gov Developing reagents and catalysts that can selectively remove specific chlorine atoms from the ring, while leaving the others and the iodine intact, would provide access to a wide array of partially chlorinated iodo-aromatics that are otherwise difficult to synthesize. For example, bimetallic systems like nZVI/Pd have shown selectivity in dehalogenation, with reaction pathways favoring the removal of certain halogens over others. nih.gov

Halogen Exchange Reactions: The aromatic Finkelstein reaction, a halogen exchange process, allows for the conversion of one aryl halide into another. nih.gov Typically, this involves replacing a halogen with a heavier one. Developing methods to efficiently replace the chlorine atoms in this compound with fluorine or bromine would open up new avenues for creating diverse halogenated building blocks. Copper and nickel complexes have been widely studied for catalyzing these transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrachloro-5-iodobenzene, and how can regioselectivity be controlled?

- Methodology : Begin with a halogen-exchange reaction using 1,2,3,4-tetrachlorobenzene and an iodinating agent (e.g., KI/NaIO₄ in acidic conditions). Regioselectivity at the 5-position can be influenced by steric and electronic factors; the iodine atom’s large size favors substitution at less hindered positions. Monitor reaction progress via GC-MS and confirm purity using HPLC .

- Validation : Compare NMR (¹H/¹³C) and X-ray crystallography data with structurally similar compounds (e.g., 1,2,3,4-tetrachloro-5-fluorobenzene) to verify substitution patterns .

Q. How can the physicochemical properties of this compound be predicted in the absence of experimental data?

- Methodology : Use group contribution methods or computational tools (e.g., COSMO-RS) to estimate properties like boiling point, logP, and solubility. For example, the iodine substituent increases molecular weight and polarizability compared to fluorine analogs, leading to higher boiling points (e.g., ~260–280°C extrapolated from 1,2,3,4-tetrachloro-5-fluorobenzene’s 245.6°C ).

- Validation : Cross-reference with thermodynamic databases (e.g., NIST) for chlorinated benzenes and apply corrections for iodine’s van der Waals radius .

Advanced Research Questions

Q. What computational strategies effectively model the electronic effects of the iodine substituent in this compound, and how do these impact reactivity?

- Methodology : Perform density functional theory (DFT) calculations to analyze charge distribution and frontier molecular orbitals. The iodine atom’s σ-hole effect enhances electrophilic aromatic substitution (EAS) at ortho/para positions. Compare with chlorinated analogs (e.g., 1,2,3,4-tetrachloro-5-nitrobenzene) to assess resonance vs. inductive effects .

- Experimental Validation : Conduct kinetic studies on EAS reactions (e.g., nitration) and correlate with computed activation energies .

Q. How can isotopic labeling (e.g., ¹³C or ¹²⁷I) be used to trace environmental degradation pathways of this compound?

- Methodology : Synthesize ¹³C-labeled analogs at the benzene ring or use ¹²⁷I-labeled iodine to track degradation via LC-HRMS. Reference protocols for polychlorinated biphenyls (PCBs) and dioxins (e.g., EN-1948-4 standards) for environmental sample preparation and isotopic dilution analysis .

- Challenges : Address potential interferences from co-eluting chlorinated compounds in soil/water matrices using high-resolution mass spectrometry (HRMS) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Systematically vary reaction conditions (solvent, catalyst, temperature) and apply design-of-experiments (DoE) to identify critical factors. For example, Pd-catalyzed cross-coupling reactions may require optimized ligand systems (e.g., SPhos vs. XPhos) to mitigate steric hindrance from chlorine/iodine substituents .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to compare literature data and isolate outliers caused by impurities or unaccounted side reactions .

Methodological Considerations

- Characterization : Prioritize HRMS for molecular weight confirmation and 2D NMR (HSQC, HMBC) to resolve overlapping signals from chlorine/iodine substituents .

- Safety Protocols : Follow guidelines for handling chlorinated/iodinated aromatics (e.g., PPE, fume hoods) as outlined in safety data sheets for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.